(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide
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Overview
Description
(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide: is a complex organic compound characterized by the presence of cyano, fluorophenyl, and oxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Final coupling: The final step involves coupling the fluorophenyl and oxazolyl intermediates under conditions that promote the formation of the cyanamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano groups, converting them to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Amines derived from the reduction of cyano groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Biochemical Probes: The compound can be used to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, while the oxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- (3-Cyano-4-chlorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide
- (3-Cyano-4-bromophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide
- (3-Cyano-4-methylphenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide
Comparison:
- Uniqueness: The presence of the fluorine atom in (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl analogs.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns, particularly in nucleophilic substitution reactions, due to the strong electron-withdrawing effect of the fluorine atom.
Properties
IUPAC Name |
(3-cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-9-13(10(2)20-18-9)7-19(8-17)12-3-4-14(15)11(5-12)6-16/h3-5H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNNTIVPDLAXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C#N)C2=CC(=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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